1-(3-Piperidinylmethyl)azepane dihydrochloride
Description
Properties
IUPAC Name |
1-(piperidin-3-ylmethyl)azepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-2-4-9-14(8-3-1)11-12-6-5-7-13-10-12;;/h12-13H,1-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVAFLKVQKRMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation and Reductive Amination Approaches
One effective approach involves alkylation of azepane derivatives with chloromethyl-substituted piperidine intermediates, followed by reductive amination to install the methylene bridge.
- Starting from protected piperidine derivatives, alkylation with chloromethyl azepane or vice versa is performed under basic conditions using triethylamine or pyridine as acid-binding agents in solvents like acetonitrile or methylene chloride.
- Reductive amination using mild reducing agents such as sodium triacetoxyborohydride or diisobutylaluminum hydride (DIBAL-H) is employed to form the methylene linkage without ring cleavage.
- Protection and deprotection steps (e.g., N-Boc or fluorenylmethyloxycarbonyl groups) are used to control selectivity and prevent side reactions during intermediate transformations.
Ring-Closing and Cyclization Reactions
- Ring-closing metathesis and cyclization reactions are utilized to form azepane rings from linear precursors.
- Catalysts such as Grubbs’ catalyst facilitate ring closure under mild conditions.
- Cyclization is often followed by salt formation with hydrochloric acid to yield the dihydrochloride salt, which improves compound stability and crystallinity.
Salt Formation and Purification
- The final step involves treating the free base of 1-(3-piperidinylmethyl)azepane with hydrochloric acid in methanol or ethyl acetate to obtain the dihydrochloride salt.
- Crystallization and vacuum drying yield a high-purity white solid.
- Purity is typically confirmed by HPLC, with yields reported above 90% in optimized protocols.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation | 6-chloromethyl derivatives + amino reagents + base | 25–80 °C | Acetonitrile, CH2Cl2 | 80–90 | Acid binding agents: triethylamine, pyridine |
| Reductive amination | Sodium triacetoxyborohydride or DIBAL-H | 0–25 °C | Methanol, THF | 85–95 | Protecting groups used to avoid side reactions |
| Ring-closing metathesis | Grubbs’ catalyst | 40–70 °C | Toluene, dichloromethane | 75–85 | Ensures azepane ring formation |
| Salt formation | HCl in methanol or ethyl acetate | 0–25 °C | Methanol, ethyl acetate | >90 | Produces dihydrochloride salt with high purity |
Research Findings and Optimization Insights
- The use of mild bases and controlled temperatures avoids ring strain and decomposition.
- Protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) enhance selectivity during alkylation and amination steps.
- Phase transfer catalysts like tetrabutylammonium iodide (TBAI) improve reaction rates and yields in alkylation.
- Reductive amination conditions are optimized to prevent cyclopropane ring cleavage or undesired side products, especially when using halogenated intermediates.
- Industrially, the process benefits from avoiding high-pressure hydrogenation, reducing cost and complexity.
Summary Table of Key Preparation Methods
| Methodology | Key Reactions | Advantages | Challenges |
|---|---|---|---|
| Alkylation + Reductive Amination | Formation of methylene bridge via nucleophilic substitution and reduction | High selectivity; scalable; mild conditions | Requires protection/deprotection steps |
| Ring-Closing Metathesis | Cyclization to form azepane ring | Efficient ring formation; good yields | Requires expensive catalysts |
| Salt Formation | Acid-base reaction to form dihydrochloride salt | Enhances stability and purity | Requires careful crystallization |
Chemical Reactions Analysis
Types of Reactions
1-(3-Piperidinylmethyl)azepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various derivatives of azepane and piperidine, which can be further utilized in different chemical processes and applications .
Scientific Research Applications
1-(3-Piperidinylmethyl)azepane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(3-Piperidinylmethyl)azepane dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Positional Isomers and Ring-Size Variants
Key Observations :
Functionalized Analogues
Key Observations :
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-(3-Piperidinylmethyl)azepane dihydrochloride, with the CAS number 1211495-72-5, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring connected to an azepane structure, which contributes to its unique biological properties. The dihydrochloride form enhances its solubility and bioavailability in aqueous environments.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized that the compound may act as a modulator of various receptors, including:
- Neurotransmitter Receptors : Potential interactions with serotonin and dopamine receptors could influence mood and behavior.
- Ion Channels : Modulation of ion channels may affect neuronal excitability and neurotransmission.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, which can be summarized as follows:
Study 1: Antidepressant-Like Effects
A study explored the antidepressant-like properties of this compound in a rodent model. The results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced serotonergic activity.
Study 2: Anxiolytic Properties
In another study, the compound was evaluated for its anxiolytic effects using elevated plus maze tests. The findings showed increased time spent in open arms, indicating reduced anxiety levels compared to control groups.
Study 3: Neuroprotection
Research focused on the neuroprotective effects of the compound against oxidative stress in neuronal cell cultures. Results demonstrated a decrease in cell death and oxidative markers, supporting its potential as a neuroprotective agent.
Q & A
Q. How can researchers address discrepancies in solubility or crystallinity data?
- Hansen solubility parameters : Use HSPiP software to predict solvent compatibility .
- Polymorph screening : Recrystallize from 10+ solvent systems (e.g., EtOAc, THF, acetone) and analyze via PXRD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
